molecular formula C23H21N3O2 B12931304 Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate CAS No. 655238-87-2

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate

Cat. No.: B12931304
CAS No.: 655238-87-2
M. Wt: 371.4 g/mol
InChI Key: QHXWCPDMCLTSBB-UHFFFAOYSA-N
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Description

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a chemical compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed mechanism may involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate can be compared with other similar compounds, such as other acridine derivatives. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds may include other carbamate derivatives with different substituents on the aromatic rings.

Biological Activity

Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 270.32 g/mol
  • IUPAC Name : Ethyl 3-(4-methylacridin-9-ylamino)phenylcarbamate

This compound features an acridine moiety, which is known for its diverse biological properties, particularly in cancer treatment and antimicrobial activity.

1. Antitumor Activity

Research indicates that acridine derivatives exhibit significant antitumor activity by interfering with DNA replication and transcription. This compound may function through the following mechanisms:

  • Intercalation with DNA : The acridine structure allows for intercalation between DNA base pairs, disrupting normal cellular processes.
  • Inhibition of Topoisomerases : Acridines can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

2. Antimicrobial Properties

Acridine derivatives have shown antimicrobial activity against various pathogens. The proposed mechanisms include:

  • Disruption of Membrane Integrity : this compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Similar to its antitumor effects, the compound may inhibit nucleic acid synthesis in microbial cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorDNA intercalation, topoisomerase inhibition
AntimicrobialMembrane disruption, inhibition of nucleic acid synthesis
Anti-inflammatoryHistamine receptor modulation

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of acridine derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential as an antimicrobial agent.

Properties

CAS No.

655238-87-2

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl N-[3-[(4-methylacridin-9-yl)amino]phenyl]carbamate

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-10-7-9-16(14-17)24-22-18-11-4-5-13-20(18)26-21-15(2)8-6-12-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

QHXWCPDMCLTSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C

Origin of Product

United States

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